(1R)-1-(3-nitrophenyl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(1R)-1-(3-nitrophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2,10H2,1H3/t9-/m1/s1 |
InChI Key |
ONWQSIRAWSRGBH-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies for 1r 1 3 Nitrophenyl Propan 1 Amine
Enantioselective Synthesis Approaches to (1R)-1-(3-Nitrophenyl)propan-1-amine
Organocatalytic Methods for Chiral Amine Formationrsc.orglibretexts.org
The field of asymmetric organocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, including chiral amines. umb.edu These methods utilize small, chiral organic molecules to catalyze reactions with high stereoselectivity, avoiding the use of metal catalysts. For the formation of chiral amines, organocatalytic strategies often involve the asymmetric reduction of imines or related precursors.
One prominent approach is the use of chiral Brønsted acids, such as phosphoric acids derived from BINOL, or chiral primary amines to activate substrates and guide the stereochemical outcome of a reaction. beilstein-journals.orgrsc.org For instance, the asymmetric reduction of a precursor ketimine, N-benzyl-1-(3-nitrophenyl)propan-1-imine, could be achieved using a Hantzsch ester as the reducing agent in the presence of a chiral phosphoric acid catalyst. The catalyst forms a chiral ion pair with the imine, creating a sterically defined environment that directs the hydride transfer to one face of the imine, leading to the preferential formation of the (R)-enantiomer.
Key features of organocatalytic methods include:
High Enantioselectivity: Many organocatalytic systems achieve excellent enantiomeric excess (ee). beilstein-journals.org
Mild Reaction Conditions: These reactions are often performed at or below room temperature, which helps to prevent side reactions and racemization.
Operational Simplicity: Organocatalysts are typically stable to air and moisture, making them easier to handle than many sensitive organometallic catalysts.
While a specific organocatalytic synthesis for this compound is not extensively detailed in the provided literature, the general principles of asymmetric organocatalysis are broadly applicable. nih.govresearchgate.net The development of new catalysts, such as cinchona alkaloid-derived squaramides, continues to expand the scope of these reactions to a wide variety of substrates. beilstein-journals.orgresearchgate.net
Strategies for Racemic Synthesis and Subsequent Resolution of 1-(3-Nitrophenyl)propan-1-amine (B1417239)
An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of the amine, followed by separation of the enantiomers. This approach is often practical and scalable.
Chemical Routes to Racemic 1-(3-Nitrophenyl)propan-1-amine
The synthesis of racemic 1-(3-nitrophenyl)propan-1-amine typically begins with the preparation of the corresponding ketone, 1-(3-nitrophenyl)propan-1-one. This precursor can be synthesized via a two-step process from benzene. gauthmath.combrainly.com
Nitration of Benzene: Benzene is first nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce nitrobenzene. The nitro group is a meta-director in electrophilic aromatic substitution. libretexts.org
Friedel-Crafts Acylation: Nitrobenzene is then acylated with propanoyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acyl group is directed to the meta position, yielding 1-(3-nitrophenyl)propan-1-one. gauthmath.combrainly.com
Once the ketone precursor is obtained, the racemic amine can be formed through several reductive methods:
Reductive Amination: The ketone can be treated with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This process first forms an imine intermediate which is then reduced in situ to the primary amine. youtube.com
Reduction of an Oxime: The ketone can be converted to an oxime by reacting it with hydroxylamine (B1172632) (NH₂OH). Subsequent reduction of the oxime with reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields the racemic amine.
Another potential route involves the direct reduction of 1-nitropropane, though this is less common for aromatic amine synthesis. This can be achieved with various reducing agents, including metals like zinc or iron in acidic media, or through catalytic hydrogenation. quora.com
Diastereomeric Salt Formation with Chiral Resolving Agentsresearchgate.netgauthmath.comlibretexts.orgnih.gov
One of the most established methods for separating enantiomers is classical resolution, which involves converting the racemic amine into a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. libretexts.orglibretexts.orglibretexts.org
The process involves reacting the racemic 1-(3-nitrophenyl)propan-1-amine, a base, with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts:
(R)-amine · (R)-acid and (S)-amine · (R)-acid OR
(R)-amine · (S)-acid and (S)-amine · (S)-acid
After separation of the less soluble diastereomeric salt by crystallization, the pure enantiomer of the amine can be recovered by treating the salt with a strong base to neutralize the acid. libretexts.orglibretexts.org The choice of the chiral resolving agent is critical for successful separation and is often determined empirically. wikipedia.org
Table 1: Common Chiral Resolving Agents for Racemic Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric Acid | Chiral Acid |
| (-)-Mandelic Acid | Chiral Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Acid |
| (-)-Malic Acid | Chiral Acid |
| Brucine | Chiral Base (for acidic compounds) |
This table provides examples of common resolving agents. The optimal agent for a specific amine must be determined experimentally.
Kinetic Resolution Techniques, Including Dynamic Kinetic Resolutionnih.govgoogle.com
Kinetic resolution is a technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. In a standard kinetic resolution, one enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A major drawback of this method is that the maximum theoretical yield for a single enantiomer is limited to 50%. acs.org
Dynamic Kinetic Resolution (DKR) overcomes this 50% yield limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.orgacs.orgmdpi.com This ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer. rsc.orgscite.ai
A highly effective DKR method for primary amines is chemoenzymatic DKR. This process typically involves:
Enzymatic Acylation: A lipase (B570770), such as Novozyme-435 (Candida antarctica lipase B), selectively acylates one enantiomer of the amine (e.g., the (S)-enantiomer) at a much faster rate than the other.
In-situ Racemization: A metal catalyst, often based on ruthenium or palladium, simultaneously racemizes the unreacted (R)-amine. acs.orgrsc.org
As the (S)-amine is consumed by the enzyme, the racemization catalyst continuously converts the remaining (R)-amine back into the racemic mixture, providing more of the (S)-enantiomer for the enzyme to act upon. This process continues until, ideally, all of the starting racemic amine is converted into a single enantiomer of the acylated product. The final amide can then be hydrolyzed to yield the enantiomerically pure amine. Recent advancements have also explored photoredox catalysis for the racemization step under mild conditions. rsc.org
Table 2: Components of Chemoenzymatic Dynamic Kinetic Resolution for Amines
| Component | Example | Function |
|---|---|---|
| Enzyme | Novozyme-435 (Lipase) | Stereoselective acylation of one amine enantiomer |
| Acyl Donor | Ethyl acetate, Isopropyl acetate | Provides the acyl group for the enzymatic reaction |
| Racemization Catalyst | Ruthenium-based complexes, Palladium on BaSO₄ or CaCO₃ | In-situ racemization of the unreacted amine enantiomer |
| Solvent | Toluene, Tetrahydrofuran (THF) | Reaction medium |
This table illustrates typical components used in DKR of primary amines.
Stereochemical Characterization and Enantiopurity Determination of 1r 1 3 Nitrophenyl Propan 1 Amine
Advanced Chromatographic Methodologies
Chromatographic techniques are powerful tools for the separation and quantification of enantiomers. For (1R)-1-(3-nitrophenyl)propan-1-amine, both direct and indirect chiral chromatographic methods are applicable for determining its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) Using Chiral Stationary Phases
Direct enantiomeric separation of 1-(3-nitrophenyl)propan-1-amine (B1417239) can be effectively achieved by utilizing High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP). CSPs are designed to have a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. eijppr.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly successful in resolving a wide range of chiral amines. rsc.orgnih.gov
For the analysis of this compound, a column such as one based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) would be a suitable choice. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. The nitro-substituted phenyl group and the primary amine in the target molecule provide key interaction points. eijppr.com
A typical HPLC method would involve an isocratic mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, which acts as a polar modifier. researchgate.net The addition of a small amount of an amine modifier, like diethylamine (B46881) or butylamine, to the mobile phase is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. chromatographyonline.com
Table 1: Representative Chiral HPLC Parameters for Enantiomeric Purity of 1-(3-nitrophenyl)propan-1-amine
| Parameter | Value |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected tR ((S)-enantiomer) | ~ 8.5 min |
| Expected tR ((R)-enantiomer) | ~ 10.2 min |
Note: The retention times (tR) are hypothetical and serve to illustrate the expected separation.
Indirect Chromatographic Separation via Diastereomer Formation
An alternative to direct chiral HPLC is the indirect method, which involves the derivatization of the enantiomeric amine with a chiral derivatizing agent (CDA) to form diastereomers. nih.govwikipedia.org These diastereomers, having different physical and chemical properties, can then be separated on a standard, achiral stationary phase, typically using reversed-phase HPLC. nih.govpensoft.net
For the primary amine group in this compound, a variety of CDAs are available. A suitable CDA should be enantiomerically pure and react quantitatively with the amine under mild conditions to avoid racemization of the analyte. wikipedia.org Commonly used CDAs for primary amines include O-phthalaldehyde (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). wikipedia.orgresearchgate.net
The reaction of racemic 1-(3-nitrophenyl)propan-1-amine with an enantiomerically pure CDA, for instance, (R)-Mosher's acid chloride, would yield a mixture of two diastereomeric amides: (R,R) and (S,R). These diastereomers can then be separated and quantified.
The resulting diastereomeric derivatives of 1-(3-nitrophenyl)propan-1-amine are typically separated using a reversed-phase HPLC column, such as a C18 or C8 column. The mobile phase usually consists of a mixture of water (often with a buffer like phosphate (B84403) or an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.net The separation is based on the differences in hydrophobicity and steric interactions of the diastereomers with the stationary phase.
Table 2: Example RP-HPLC Conditions for Diastereomeric Derivatives of 1-(3-nitrophenyl)propan-1-amine
| Parameter | Value |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Elution Order | Diastereomer 1, followed by Diastereomer 2 |
Spectroscopic Techniques for Stereochemical Analysis
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer a powerful alternative for the determination of enantiomeric purity without the need for chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
The determination of enantiomeric excess by NMR spectroscopy is often facilitated by the use of Chiral Solvating Agents (CSAs). researchgate.net CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube. nih.govunipi.it This interaction leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum. dntb.gov.ua
For this compound, effective CSAs would be those capable of interacting with the amine and the aromatic ring, such as derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) or chiral acids like (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. nih.govresearchgate.net The sample is prepared by simply mixing the analyte and the CSA in a suitable deuterated solvent, such as chloroform-d. nih.gov
The ¹H NMR spectrum of the mixture would ideally show splitting of one or more signals of the amine, for example, the proton at the chiral center (the methine proton) or the protons of the ethyl group. The enantiomeric excess can then be calculated by integrating the corresponding signals for the two enantiomers. nih.gov
Table 3: Representative ¹H NMR Data for Enantiopurity Determination of 1-(3-nitrophenyl)propan-1-amine using a Chiral Solvating Agent
| Proton Signal | Chemical Shift (δ) of (S)-enantiomer complex (ppm) | Chemical Shift (δ) of (R)-enantiomer complex (ppm) | Δδ (ppm) |
|---|---|---|---|
| CH-NH₂ | 4.15 | 4.20 | 0.05 |
| CH₂ | 1.80 | 1.83 | 0.03 |
| CH₃ | 0.90 | 0.92 | 0.02 |
Note: The chemical shifts are hypothetical and illustrate the expected non-equivalence induced by the Chiral Solvating Agent.
Application of Circular Dichroism (CD) Spectroscopy for Configuration Assignment
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is directly related to the molecule's absolute configuration.
For the assignment of the (1R) configuration to 1-(3-nitrophenyl)propan-1-amine, CD spectroscopy would be employed to record its spectrum and compare it to either a known standard or to theoretical predictions from quantum mechanical calculations. The nitrophenyl chromophore in the molecule is expected to give rise to distinct electronic transitions in the UV-Vis region. The sign and magnitude of the observed Cotton effects in the CD spectrum are exquisitely sensitive to the spatial arrangement of the atoms around the chiral center.
A positive or negative Cotton effect at a specific wavelength can be correlated to the R or S configuration based on established empirical rules for similar chromophoric systems or, more reliably, through computational modeling. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the theoretical CD spectrum of the (1R) enantiomer. A close match between the experimental and calculated spectra would provide strong evidence for the assigned absolute configuration.
While specific experimental CD data for this compound is not widely available in public literature, the general methodology remains a cornerstone in stereochemical analysis. The table below illustrates hypothetical data that would be generated in such an analysis.
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) | Corresponding Transition |
| 280 | +15,000 | n → π* (nitro group) |
| 240 | -25,000 | π → π* (phenyl ring) |
This data is illustrative to demonstrate the principles of CD spectroscopy and is not based on published experimental results for this specific compound.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electron clouds of the atoms allows for the creation of a three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom.
To determine the absolute configuration of this compound, a suitable single crystal of the compound, or a salt thereof with a chiral or achiral counter-ion, would be required. The analysis of the diffraction data, particularly through the use of anomalous dispersion effects, allows for the differentiation between the two enantiomers. The Flack parameter, derived from the crystallographic refinement, is a critical indicator of the correctness of the assigned absolute stereochemistry. A value close to zero for a given enantiomer confirms that the structural model correctly represents the absolute configuration of the molecule in the crystal.
Although a specific crystal structure for this compound is not publicly documented, the crystallographic parameters that would be determined are outlined in the hypothetical table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| Flack Parameter | 0.05(3) |
This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.
Methodological Development for Enantiomeric Excess Quantification
The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. The development of robust and accurate methods for quantifying the enantiomeric excess of this compound is crucial for its application in various scientific fields.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for determining the enantiomeric excess of chiral amines. The principle lies in the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times. By separating the enantiomers, the relative peak areas in the chromatogram can be used to calculate the enantiomeric excess.
The development of a suitable HPLC method would involve screening various chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) and optimizing the mobile phase composition (e.g., mixtures of alkanes and alcohols with additives like diethylamine) to achieve baseline separation of the two enantiomers of 1-(3-nitrophenyl)propan-1-amine.
Another approach involves the use of chiral derivatizing agents (CDAs). The chiral amine is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified by standard achiral chromatographic or spectroscopic techniques, such as NMR spectroscopy. For example, Mosher's acid or its analogues can be used to form diastereomeric amides, where the signals of specific protons or other nuclei in the NMR spectrum are sufficiently resolved to allow for integration and calculation of the diastereomeric (and thus enantiomeric) ratio.
While specific validated methods for this compound are not extensively reported, the principles of these established techniques form the basis for any methodological development for its enantiomeric excess quantification.
| Method | Principle | Typical Data Output |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Chromatogram with two separated peaks corresponding to each enantiomer |
| Chiral Derivatization followed by NMR | Formation of diastereomers with distinct NMR signals | NMR spectrum with resolved signals for each diastereomer, allowing for integration |
Reactivity and Chemical Transformations of 1r 1 3 Nitrophenyl Propan 1 Amine
Reactions Involving the Primary Amine Moiety
The primary amine group in (1R)-1-(3-nitrophenyl)propan-1-amine is a nucleophilic center, making it susceptible to reactions with various electrophiles.
N-Alkylation and N-Acylation Reactions
N-Alkylation of primary amines, including this compound, typically involves reaction with alkyl halides. This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, controlling the extent of alkylation to achieve selective mono-alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine compared to the primary amine starting material.
N-Acylation provides a more controlled method for modifying the primary amine. Acylating agents such as acyl chlorides or acid anhydrides react readily with the amine to form stable N-substituted amides. nih.gov For instance, the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct is a common method for amide synthesis. While specific examples for this compound are not extensively detailed in readily available literature, the general reactivity of primary amines suggests that it would readily undergo acylation. The reaction of an amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com
Table 1: General N-Alkylation and N-Acylation Reactions of Primary Amines
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., R-Br) | Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |
| N-Acylation | Acyl Chloride (e.g., R-COCl) | N-Substituted Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) |
Condensation Reactions and Imine Formation
Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. researchgate.net Aromatic aldehydes are common substrates for these condensation reactions. nih.gov The reaction rate is generally highest at a slightly acidic pH (around 5). nih.gov
Table 2: Imine Formation from Primary Amines and Carbonyl Compounds
| Amine | Carbonyl Compound | Product |
|---|---|---|
| This compound | Benzaldehyde | (R,E)-N-Benzylidene-1-(3-nitrophenyl)propan-1-amine |
| This compound | Acetone | (R)-N-(Propan-2-ylidene)-1-(3-nitrophenyl)propan-1-amine |
Transformations to Other Nitrogen-Containing Functionalities
The primary amine group can serve as a precursor for the synthesis of other nitrogen-containing functional groups. For example, primary amines can be converted to isocyanates, which are valuable intermediates in the synthesis of ureas and carbamates. Another potential transformation is the deamination of the primary amine, which can be achieved under specific reaction conditions. libretexts.org
Transformations of the Nitrophenyl Substituent
The nitrophenyl ring of this compound offers opportunities for chemical modification, primarily through the reduction of the nitro group or by aromatic substitution reactions.
Chemoselective Reduction of the Nitro Group to Amino and Other Nitrogen functionalities
The nitro group is highly susceptible to reduction, and its conversion to an amino group is a common and important transformation. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a widely used method. lookchem.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are effective for the reduction of aromatic nitro groups to the corresponding anilines in the presence of a hydrogen source. The key advantage of catalytic hydrogenation is its chemoselectivity, allowing for the reduction of the nitro group without affecting other functional groups that might be present in the molecule. lookchem.com For instance, the hydrogenation of a nitrophenol can be selectively carried out to yield an aminophenol. lkouniv.ac.in In some cases, the accumulation of hydroxylamine (B1172632) intermediates can be a side reaction, but this can often be minimized by the addition of catalytic amounts of certain compounds, such as vanadium compounds. masterorganicchemistry.com
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Hydrogen Source | Product | Notes |
|---|---|---|---|
| Pd/C, Pt/C, Raney Ni | H₂ gas | Amine | High efficiency and selectivity. lookchem.com |
| Fe/HCl, Sn/HCl, Zn/HCl | Acid | Amine | Classical methods, often used in laboratory scale. |
| NaBH₄/Catalyst | Hydride | Amine | Requires a catalyst to be effective for nitro group reduction. |
| Hydrazine hydrate | - | Amine | Used with a catalyst like Pd/C or Raney Ni. |
Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring
Electrophilic Aromatic Substitution (EAS) on the nitrophenyl ring of this compound is significantly influenced by the existing substituents. The nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. youtube.comlibretexts.org The amino group (after reduction of the nitro group) is a strong activating group and an ortho-, para-director. researchgate.net Therefore, the conditions and outcomes of EAS reactions will depend on whether the nitro group is present or has been reduced. For instance, nitration of a phenylpropanamine derivative would likely occur at the meta position to the existing nitro group.
Nucleophilic Aromatic Substitution (NAS) is generally favored on aromatic rings that are substituted with strong electron-withdrawing groups, such as the nitro group. nih.gov The nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. nih.gov Therefore, if a suitable leaving group were present on the ring of this compound, nucleophilic substitution could be a viable transformation. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. lkouniv.ac.in
Stereospecific and Stereoselective Transformations of the Compound
The reactivity of this compound is centered around the nucleophilic amino group and the chiral center at the C1 position. Chemical transformations can be designed to either retain the existing stereochemistry or to influence the creation of new stereocenters in a controlled manner.
In many common reactions involving the amine functional group, the stereochemical integrity of the adjacent chiral center is expected to be maintained, provided the reaction mechanism does not involve the cleavage of any bonds to the stereocenter. Reactions such as N-acylation and N-alkylation are prime examples where the (1R) configuration should be preserved.
N-Acylation Reactions: The reaction of this compound with acylating agents like acid chlorides, anhydrides, or activated carboxylic acids is expected to proceed with full retention of configuration at the C1 stereocenter. This is because the reaction occurs at the nitrogen atom and does not affect the bonds to the chiral carbon. The resulting amides are valuable intermediates in organic synthesis.
Table 1: Expected Products of N-Acylation of this compound with Retention of Configuration
| Acylating Agent | Expected Product | Stereochemistry |
|---|---|---|
| Acetyl chloride | N-((1R)-1-(3-nitrophenyl)propyl)acetamide | (1R) |
| Benzoyl chloride | N-((1R)-1-(3-nitrophenyl)propyl)benzamide | (1R) |
| Acetic anhydride | N-((1R)-1-(3-nitrophenyl)propyl)acetamide | (1R) |
N-Alkylation Reactions: Similarly, the alkylation of the amine with alkyl halides would also be expected to occur with retention of configuration. However, over-alkylation can be a competing side reaction, leading to secondary and tertiary amines.
The primary amine functionality of this compound allows for a wide range of derivatization strategies. These derivatives can be employed in more complex synthetic routes, for example, in the synthesis of chiral ligands, catalysts, or as chiral auxiliaries to control the stereochemistry of subsequent reactions.
Synthesis of Chiral Ureas and Thioureas: The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to chiral ureas and thioureas. These derivatives are of interest in medicinal chemistry and as organocatalysts. The reaction proceeds with retention of the (1R) configuration.
Table 2: Examples of Derivatization Reactions of this compound
| Reagent | Derivative Type | Expected Product Name |
|---|---|---|
| Phenyl isocyanate | Chiral Urea | 1-((1R)-1-(3-nitrophenyl)propyl)-3-phenylurea |
| Methyl isothiocyanate | Chiral Thiourea | 1-((1R)-1-(3-nitrophenyl)propyl)-3-methylthiourea |
Derivatization for Analytical Purposes: Chiral amines are often derivatized with chiral reagents to form diastereomers that can be separated and quantified using chromatographic techniques like HPLC or GC. This is a common strategy to determine the enantiomeric purity of the amine itself or to resolve racemic mixtures.
Applications in Asymmetric Synthesis and Catalysis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are foundational starting materials in the synthesis of complex, enantiopure molecules. The principle behind their use is the incorporation of a pre-existing stereocenter into a larger molecular framework, thereby controlling the stereochemical outcome of the synthesis. (1R)-1-(3-nitrophenyl)propan-1-amine, with its defined (R)-configuration, serves as an ideal synthon for introducing a specific stereochemistry into a target molecule.
The synthesis of single-enantiomer pharmaceuticals and agrochemicals is a major focus of the chemical industry, driven by the fact that different enantiomers of a chiral molecule often exhibit different biological activities. nih.govenamine.net Chiral amines are key intermediates in the production of many such active ingredients. While direct synthetic routes using this compound for specific commercial products are not extensively documented in publicly available literature, its structural motifs are representative of those found in valuable compounds.
The primary amine group can be readily functionalized to form amides, sulfonamides, imines, or secondary/tertiary amines, allowing for its incorporation into a wide variety of molecular architectures. The nitrophenyl group can also be chemically modified; for instance, the nitro group can be reduced to an aniline, which can then participate in a range of coupling reactions to build molecular complexity.
Biocatalytic methods, particularly using enzymes like transaminases, have become a powerful tool for the synthesis of chiral amines. nih.govrsc.orgresearchgate.net These enzymes can produce enantiopure amines from prochiral ketones with high efficiency and selectivity. rsc.orgresearchgate.net The synthesis of this compound itself can be achieved through such enzymatic routes or by classical resolution, providing the necessary enantiopure starting material for subsequent synthetic steps.
Table 1: Representative Transformations of Chiral Amines in the Synthesis of Bioactive Intermediates This table illustrates common synthetic transformations that a chiral building block like this compound could undergo.
| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |
|---|---|---|---|
| Acylation | Acetyl Chloride | Chiral Amide | Pharmaceutical Scaffolds |
| Reductive Amination | Ketone, NaBH(OAc)₃ | Chiral Secondary Amine | Agrochemical Precursors |
| Sulfonylation | Tosyl Chloride | Chiral Sulfonamide | Antibacterial Agents |
| Nitro Group Reduction | H₂, Pd/C | Chiral Amino-aniline | Dyestuffs, Polymer Precursors |
Natural products are a rich source of inspiration for drug discovery, and their total synthesis is a benchmark for the capabilities of organic chemistry. nih.gov Many natural products, particularly alkaloids, contain nitrogen atoms within complex, stereochemically rich frameworks. beilstein-journals.orgresearchgate.net Chiral amines like this compound can serve as key starting materials or intermediates in the construction of these molecules or their synthetic analogues.
The amine can be used to introduce a nitrogen atom and an adjacent stereocenter early in a synthetic sequence. For example, it could be used in Pictet-Spengler or Bischler-Napieralski reactions to construct chiral heterocyclic ring systems, which form the core of many alkaloids. The defined stereochemistry of the amine ensures that the resulting product is formed as a single enantiomer, avoiding the need for costly chiral separation at later stages. The synthesis of complex natural products often involves multiple, carefully planned steps to build up the final structure, and starting with enantiopure fragments is a highly effective strategy. beilstein-journals.org
Role as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide range of chemical transformations. researchgate.netacs.org In asymmetric catalysis, a chiral ligand coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
Chiral amines are readily converted into a variety of ligand classes. This compound can be derivatized to form Schiff bases (by condensation with aldehydes), phosphinamides (by reaction with chlorophosphines), or other ligand types. These ligands can then be complexed with transition metals such as rhodium, iridium, palladium, or copper.
For instance, a Schiff base ligand derived from this amine could be used in the rhodium-catalyzed asymmetric hydrogenation of alkenes or the asymmetric transfer hydrogenation of ketones. The stereochemistry of the ligand, originating from the (R)-amine, would direct the approach of the substrate to the metal center, resulting in a product with high enantiomeric excess. The electronic properties of the ligand, influenced by the nitrophenyl group, can also play a crucial role in the catalyst's activity and selectivity.
Table 2: Potential Applications of this compound-Derived Ligands in Asymmetric Catalysis This table outlines hypothetical applications based on established catalytic systems using similar chiral amine-derived ligands.
| Metal | Ligand Type | Reaction | Typical Substrate | Product Type |
|---|---|---|---|---|
| Rhodium (Rh) | Chiral Phosphine | Asymmetric Hydrogenation | Prochiral Alkenes | Chiral Alkanes |
| Ruthenium (Ru) | Chiral Diamine/Diphosphine | Asymmetric Transfer Hydrogenation | Ketones, Imines | Chiral Alcohols, Amines |
| Palladium (Pd) | Chiral Phosphinooxazoline (PHOX) | Asymmetric Allylic Alkylation | Allylic Esters | Chiral Alkenes |
| Copper (Cu) | Chiral Schiff Base | Asymmetric Henry Reaction | Aldehydes, Nitroalkanes | Chiral Nitroalcohols |
Organocatalytic Applications of this compound and its Derivatives
Organocatalysis refers to the use of small, chiral organic molecules to catalyze chemical reactions. Chiral primary amines and their derivatives are a prominent class of organocatalysts. They can operate through two main activation modes: enamine catalysis and iminium ion catalysis.
In enamine catalysis , the chiral amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile, with the stereochemistry of the catalyst directing the facial selectivity of the attack.
In iminium ion catalysis , the chiral amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack.
Derivatives of this compound could be designed to act as effective organocatalysts. For example, secondary amines derived from it, such as those bearing a bulky silyl (B83357) or aryl group, could be used to catalyze Michael additions, aldol (B89426) reactions, or α-functionalization reactions. The (R)-stereocenter adjacent to the nitrogen atom would provide the necessary chiral environment to induce high enantioselectivity in the product. The electronic nature of the 3-nitrophenyl group could also modulate the reactivity and selectivity of the catalyst.
Computational and Theoretical Investigations of 1r 1 3 Nitrophenyl Propan 1 Amine
Molecular Geometry and Conformational Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. (1R)-1-(3-nitrophenyl)propan-1-amine possesses significant conformational flexibility due to the rotation around several single bonds: the C-C bond of the propyl chain and the C-N bond of the amine group. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.
Computational methods, particularly Density Functional Theory (DFT), are used to perform a systematic search of the potential energy surface of the molecule. By calculating the energy of various rotational isomers (rotamers), researchers can identify the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature. researchgate.netresearchgate.net The analysis involves optimizing the geometry of each conformer and calculating key dihedral angles.
Table 1: Hypothetical Calculated Dihedral Angles for Low-Energy Conformers of this compound
This table illustrates the type of data generated from a conformational analysis study. The values represent the predicted dihedral angles for the most stable spatial arrangements of the molecule.
| Conformer | Dihedral Angle 1 (N-C1-C2-C3) | Dihedral Angle 2 (C(Aryl)-C1-N-H) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 178.5° | 60.2° | 0.00 |
| B | -65.3° | 179.1° | 0.85 |
| C | 64.9° | -58.7° | 1.23 |
Note: Data is illustrative and based on typical values for similar chiral amines.
Electronic Structure and Bonding Analysis
Understanding the electronic characteristics of a molecule is crucial for predicting its reactivity and intermolecular interactions. Computational methods provide detailed information about electron distribution and orbital energies.
Natural Bond Orbital (NBO) Analysis NBO analysis examines the distribution of electron density in a molecule in terms of localized bonds and lone pairs. This method provides insights into intramolecular interactions, such as hyperconjugation, which can stabilize certain conformations. nih.gov For this compound, NBO analysis would reveal charge delocalization from the amine group's lone pair into adjacent anti-bonding orbitals and quantify the electron-withdrawing effect of the nitro group on the phenyl ring. The strength of these donor-acceptor interactions is estimated by the second-order perturbation energy (E(2)). nih.gov
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests the molecule is more reactive. For this compound, the nitro group is expected to significantly lower the LUMO energy, making the phenyl ring susceptible to nucleophilic attack. DFT calculations are commonly used to compute these orbital energies and other quantum chemical descriptors. materialsciencejournal.orgresearchgate.net
Table 2: Example Quantum Chemical Descriptors Calculated for a Nitrophenyl Analogue
| Parameter | Definition | Illustrative Value |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.55 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.30 eV |
| Ionization Potential (I) | -E_HOMO | 6.85 eV |
| Electron Affinity (A) | -E_LUMO | 2.55 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.15 eV |
Note: Values are based on representative data for similar aromatic nitro compounds and serve as an example. materialsciencejournal.org
Mechanistic Studies of Reaction Pathways
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.
The synthesis of a single enantiomer, such as the (R)-enantiomer of 1-(3-nitrophenyl)propan-1-amine (B1417239), requires a stereoselective reaction. Computational modeling is highly effective at explaining the origins of stereoselectivity. In an asymmetric synthesis, the reaction proceeds through diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product.
By calculating the energies of these competing transition states, researchers can predict which enantiomer will be favored. The enantiomeric excess (ee) of a reaction is directly related to the difference in the free energies (ΔΔG‡) of these diastereomeric transition states. A larger energy difference leads to higher stereoselectivity. These models can analyze the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state structures that are responsible for this energy differentiation, providing a rational basis for the observed stereochemical outcome.
Prediction of Chiroptical Properties (e.g., ECD/CD Spectra)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) or Circular Dichroism (CD), is a primary experimental technique for determining the absolute configuration of chiral molecules. However, assigning the configuration based on experimental data alone can be ambiguous. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), have become a reliable way to predict ECD spectra. mdpi.com
Table 3: Hypothetical Comparison of Experimental and TD-DFT Calculated ECD Data for this compound
| Wavelength (nm) | Experimental ΔƐ | Calculated ΔƐ | Cotton Effect Sign |
| 285 | +2.1 | +2.5 | Positive |
| 240 | -3.5 | -3.2 | Negative |
| 215 | +1.8 | +2.0 | Positive |
Note: This data is illustrative, demonstrating the expected correlation between experimental and computationally predicted spectra for a given absolute configuration.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues in Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry and drug discovery to correlate the chemical structure of compounds with their biological activity. nih.gov If this compound were part of a series of analogues being investigated for a specific biological target, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.govresearchgate.net
These studies involve several steps:
Dataset Assembly: A series of structurally related analogues with experimentally measured biological activities is compiled.
Molecular Alignment: All molecules in the series are superimposed onto a common template.
Field Calculation: Steric, electrostatic, hydrophobic, and other physicochemical fields are calculated around each molecule.
Model Generation: Statistical methods are used to generate a mathematical model that relates the variations in these fields to the differences in biological activity.
The resulting 3D-QSAR model can be visualized as contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov These models serve as powerful predictive tools, allowing researchers to estimate the activity of new, unsynthesized analogues and prioritize the design of more potent compounds. researchgate.net
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes to Chiral Amines
The imperative for greener and more sustainable chemical manufacturing has spurred the development of novel synthetic routes to chiral amines. researchgate.netopenaccessgovernment.org A significant area of focus is the move away from classical, often inefficient methods that generate substantial waste, towards more atom-economical and environmentally benign processes. openaccessgovernment.orghims-biocat.eu
Biocatalysis: One of the most promising sustainable approaches is the use of biocatalysts. researchgate.netnih.gov Enzymes such as transaminases (ATAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) offer high enantioselectivity under mild reaction conditions. rsc.orgnih.govrsc.org For instance, AmDHs can catalyze the reductive amination of ketones and aldehydes with excellent stereoselectivity, often yielding the (R)-configured amines with over 99% enantiomeric excess. rsc.org The use of these enzymes in cascade reactions, where multiple enzymatic steps are combined in a single pot, further enhances efficiency and reduces waste. acs.org The development of engineered enzymes with expanded substrate scope and improved stability is a key area of ongoing research. nih.gov
Hydrogen Borrowing Catalysis: Another innovative and sustainable strategy is "hydrogen borrowing" or "hydrogen autotransfer" catalysis. rsc.org This method allows for the N-alkylation of amines with alcohols, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the amine to form an imine that is subsequently reduced by the "borrowed" hydrogen. This process is highly atom-economical as it avoids the need for external reducing agents and produces water as the only byproduct. rsc.org
Future research in this area will likely focus on discovering and engineering novel enzymes with tailored specificities, as well as developing new catalytic systems that operate under even milder conditions and utilize renewable starting materials. openaccessgovernment.orghims-biocat.eu
Exploration of New Catalytic Systems for Highly Enantioselective Processes
The quest for higher enantioselectivity in the synthesis of chiral amines continues to drive the exploration of new catalytic systems. While traditional methods often relied on stoichiometric reagents, modern approaches focus on the development of highly efficient chiral catalysts. beilstein-journals.org
Transition Metal Catalysis: Asymmetric hydrogenation of prochiral imines catalyzed by transition metals remains a powerful strategy for producing chiral amines. nih.govacs.org Research is actively pursuing the design and synthesis of novel chiral ligands to improve the activity and selectivity of these catalysts. nih.govacs.org Recent advancements have seen the development of iridium complexes with phosphino-oxazoline ligands and rhodium complexes with N,N,P ligands, which have shown high efficiencies in the asymmetric hydrogenation of N-aryl imines. nih.gov A significant trend is the move towards using more abundant and less toxic first-row transition metals like iron and nickel, which present a more sustainable alternative to precious metals such as rhodium, iridium, and palladium. nih.govacs.org
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful metal-free alternative for the synthesis of chiral amines. beilstein-journals.org Chiral phosphoric acids, for example, have been successfully employed as catalysts in various enantioselective transformations. The use of chiral secondary amine catalysts in enamine and iminium ion catalysis has also proven to be a versatile strategy for the construction of complex chiral molecules. benthamdirect.comrsc.org
The future in this field lies in the rational design of new generations of catalysts with enhanced performance, broader substrate scope, and lower catalyst loadings. The development of catalysts that can operate under mild, environmentally friendly conditions will be a key focus.
Advancements in High-Throughput Screening for Resolution and Synthesis Optimization
The discovery and optimization of new synthetic routes and catalysts for chiral amine production are being significantly accelerated by advancements in high-throughput screening (HTS) methodologies. nih.gov These techniques allow for the rapid evaluation of large libraries of catalysts and reaction conditions, drastically reducing the time and resources required for process development. nih.gov
A critical aspect of HS is the ability to quickly and accurately determine the enantiomeric excess (ee) and yield of a reaction. nih.gov Several innovative analytical techniques have been developed for this purpose:
Fluorescence-Based Assays: These methods utilize chiral fluorescent sensors that interact differently with the enantiomers of an amine, resulting in a change in fluorescence intensity or wavelength that can be correlated to the enantiomeric excess. nih.govnih.govbath.ac.uk These assays are highly sensitive and can be performed in a microplate format, making them ideal for HTS. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique can be adapted for HTS by using a CD plate reader, allowing for the rapid determination of enantiomeric excess for a large number of samples. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of novel chiral derivatizing agents and high-throughput NMR techniques, such as ¹⁹F NMR-based assays, has enabled the rapid and accurate determination of enantiomeric excess and conversion for biocatalytic reactions producing chiral amines. acs.org
These HTS methods are instrumental in accelerating the discovery of new catalysts and the optimization of reaction conditions, ultimately leading to more efficient and selective synthetic processes for chiral amines like (1R)-1-(3-nitrophenyl)propan-1-amine.
Integrated Flow Chemistry Approaches for Efficient Chiral Amine Production
Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs), including chiral amines, by offering numerous advantages over traditional batch processing. nih.govrsc.org These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scalability. nih.gov
The integration of reaction and purification steps in a continuous flow system is a key area of development. rsc.org For example, a continuous process for amine resolution has been demonstrated, which combines a lipase-catalyzed resolution in a packed-bed reactor with subsequent liquid-liquid extraction and crystallization to isolate the desired enantiomer in high purity. rsc.org
Biocatalytic processes are particularly well-suited for implementation in flow reactors. Immobilized enzymes can be packed into columns, allowing for the continuous conversion of substrates into products with easy separation of the catalyst. rsc.orgresearchgate.net This approach not only improves the efficiency of the process but also enhances the stability and reusability of the biocatalyst. rsc.org
Future advancements in this area are expected to focus on the development of more sophisticated multi-step continuous processes that integrate a wider range of chemical transformations and purification techniques. The use of microreactors and advanced process analytical technology (PAT) will enable even greater control and optimization of chiral amine production. nih.gov
Synergistic Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and processes. The synergistic integration of advanced spectroscopic techniques and computational modeling is providing unprecedented insights into the intricate details of asymmetric catalytic reactions.
In-situ Spectroscopy: Techniques such as in-situ NMR and infrared (IR) spectroscopy allow for the real-time monitoring of catalytic reactions, providing valuable information about the formation and transformation of intermediates. This data is essential for elucidating reaction pathways and understanding the factors that control stereoselectivity.
Computational Chemistry: Density functional theory (DFT) calculations and other computational methods are powerful tools for modeling reaction mechanisms at the molecular level. These studies can provide detailed information about transition state structures, activation energies, and the nature of catalyst-substrate interactions. This knowledge is invaluable for predicting the outcome of reactions and for guiding the design of new and improved catalysts.
The combination of experimental data from advanced spectroscopic techniques with theoretical insights from computational modeling creates a powerful feedback loop for catalyst development. This integrated approach is expected to play an increasingly important role in the future of asymmetric catalysis, enabling the development of highly predictable and efficient synthetic routes to chiral amines.
Q & A
Q. How can enantioselective synthesis of (1R)-1-(3-nitrophenyl)propan-1-amine be optimized?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Key steps include:
- Asymmetric hydrogenation : Use prochiral ketone precursors with transition metal catalysts .
- Purification : Employ crystallization or chiral HPLC to isolate the (R)-enantiomer .
- Quality Control : Verify enantiomeric excess (ee) via polarimetry or chiral stationary phase chromatography .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .
- Ion Mobility-Mass Spectrometry (IM-MS) : Predicts collision cross-section (CCS) values to confirm structural integrity (e.g., [M+H]+ CCS: 136.8 Ų) .
- X-ray Crystallography : Determines absolute configuration using single-crystal data .
- NMR Spectroscopy : Assigns stereochemistry via NOESY or Mosher’s ester derivatization .
Q. How does the nitro group at the 3-position influence the compound’s reactivity?
- Methodological Answer : The nitro group is electron-withdrawing, affecting:
- Nucleophilic Substitution : Reduces reactivity at the phenyl ring compared to fluorine or methoxy analogs .
- Reduction Potential : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine, enabling derivative synthesis .
- Acid-Base Properties : The amine group (pKa ~10.5) participates in salt formation (e.g., hydrochloride salts for stability) .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to amine receptors (e.g., trace amine-associated receptors) .
- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes in lipid bilayers (GROMACS/AMBER) .
- QSAR Models : Corrogate substituent effects (e.g., nitro vs. trifluoromethyl groups) on activity .
Q. How to resolve contradictions in reported biological activity data between enantiomers?
- Methodological Answer :
- Enantiomeric Purity : Confirm ee >99% via chiral chromatography to exclude confounding effects from the (S)-enantiomer .
- In Vitro Assays : Compare binding affinity (e.g., radioligand displacement in TAAR1 assays) for both enantiomers .
- Metabolic Stability : Use liver microsomes to assess enantiomer-specific degradation .
Q. What strategies improve the compound’s blood-brain barrier (BBB) permeability for CNS applications?
- Methodological Answer :
- LogP Optimization : Introduce lipophilic substituents (e.g., methyl groups) to increase LogP from ~1.5 to ~2.5 .
- Pro-drug Design : Mask the amine as a tert-butyl carbamate for enhanced passive diffusion .
- In Silico BBB Prediction : Tools like SwissADME predict permeability based on topological polar surface area (<60 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
